molecular formula C30H25Cl2NO6S B13380119 Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13380119
M. Wt: 598.5 g/mol
InChI Key: YHFBPJSCWSHBMF-MFYZIYGZSA-N
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Description

Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring, benzoylamino group, and dichlorobenzyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the thiophene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzoylamino group: This is achieved through nucleophilic substitution reactions using benzoyl chloride and an amine.

    Attachment of the dichlorobenzyl ether moiety: This step involves the reaction of the intermediate with 2,4-dichlorobenzyl alcohol under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(benzoylamino)benzoate: Similar structure but lacks the thiophene ring and dichlorobenzyl ether moiety.

    Methyl 2-(benzoylamino)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate: Contains a similar benzoylamino group but differs in the rest of the structure.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Biological Activity

Ethyl 2-(benzoylamino)-5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate, with CAS number 592513-67-2, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Molecular Structure

The molecular formula of this compound is C30H25Cl2NO6SC_{30}H_{25}Cl_{2}NO_{6}S with a molar mass of approximately 598.4936 g/mol. Its structure features multiple functional groups that may contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight598.4936 g/mol
Boiling PointPredicted: 746.3 ± 60.0 °C
DensityPredicted: 1.44 ± 0.1 g/cm³
pKaPredicted: 10.03 ± 0.20

Anticancer Activity

Recent studies have identified this compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.

Case Study: Anticancer Screening

A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to evaluate their anticancer properties. This compound exhibited promising results with an IC50 value in the low micromolar range against breast cancer cells .

The proposed mechanism involves the inhibition of specific signaling pathways critical for cancer cell survival and proliferation. The compound may interfere with the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Benzoylamino Group : Enhances lipophilicity and potentially increases membrane permeability.
  • Dichlorobenzyl Group : Contributes to the compound's hydrophobic interactions with cellular targets.
  • Ethoxy Group : May play a role in modulating the electronic properties of the molecule.

Properties

Molecular Formula

C30H25Cl2NO6S

Molecular Weight

598.5 g/mol

IUPAC Name

ethyl (5Z)-2-benzoylimino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C30H25Cl2NO6S/c1-3-37-24-14-18(10-13-23(24)39-17-20-11-12-21(31)16-22(20)32)15-25-27(34)26(30(36)38-4-2)29(40-25)33-28(35)19-8-6-5-7-9-19/h5-16,34H,3-4,17H2,1-2H3/b25-15-,33-29?

InChI Key

YHFBPJSCWSHBMF-MFYZIYGZSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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